Osteocalcin
Description
Properties
CAS No. |
136461-80-8 |
|---|---|
Molecular Formula |
C269H381N67O82S2 |
Molecular Weight |
5929.43 |
Origin of Product |
United States |
Osteocalcin Biosynthesis and Molecular Characteristics
Gene Expression and Transcriptional Regulation of Bglap
The expression of the Bglap gene, also known as the osteocalcin (OC) gene, is predominantly restricted to osteoblasts, the bone-forming cells. researchgate.netgenecards.org The regulation of this gene is a complex process governed by a variety of promoters, cis-acting elements, and transcription factors that collectively ensure its precise spatial and temporal expression.
Promoters and Cis-Acting Regulatory Elements
The promoter region of the Bglap gene contains specific DNA sequences known as cis-acting regulatory elements. These elements serve as binding sites for transcription factors that can either activate or repress gene expression. nih.govmdpi.com Studies have identified several crucial regulatory elements within the Bglap promoter. nih.gov
Key among these are the osteoblast-specific elements (OSE), which are critical for directing expression specifically in osteoblasts. nih.gov For instance, in the mouse this compound gene 2 (mOG2), two distinct osteoblast-specific cis-acting elements, OSE1 and OSE2, have been characterized. nih.gov OSE1, located between base pairs -64 and -47, binds a factor present only in osteoblastic cells, while OSE2, located between base pairs -146 and -132, binds a factor present in both non-mineralizing and mineralizing osteoblasts. nih.gov Another significant element is the fibroblast growth factor (FGF) response element (FRE), which is a target for transcriptional regulation by factors like Msx2. nih.gov The promoter also contains a vitamin D-responsive element, allowing for direct stimulation of this compound transcription by vitamin D. researchgate.net
Table 1: Key Cis-Acting Regulatory Elements in the Bglap Promoter
| Element Name | Location (in mouse OG2 promoter) | Function | Reference |
| OSE1 | -64 to -47 bp | Binds osteoblast-specific factors, activating transcription. | nih.gov |
| OSE2 | -146 to -132 bp | Binds factors in differentiated osteoblasts, enhancing transcription. | nih.gov |
| FRE | -154 to -113 bp | Target for FGF signaling and Msx2 regulation. | nih.gov |
| VDRE | Not specified | Mediates transcriptional activation by Vitamin D. | researchgate.net |
Key Transcription Factors Governing this compound Expression
A multitude of transcription factors orchestrate the expression of the Bglap gene, forming a complex regulatory network. These proteins bind to the cis-acting elements in the promoter and work in concert to fine-tune the level of this compound production.
Runt-related transcription factor 2 (RUNX2), also known as Core-binding factor alpha 1 (Cbfa1), is a master regulator of osteoblast differentiation and is essential for this compound gene expression. researchgate.netresearchgate.net RUNX2 directly binds to the OSE2 element in the Bglap promoter, enhancing its transcription. researchgate.netontosight.ai
The DNA-binding affinity and stability of RUNX2 are significantly increased through its interaction with Core Binding Factor β (CBFβ). researchgate.netecmjournal.org CBFβ does not bind to DNA itself but forms a heterodimer with RUNX2, a partnership crucial for the proper regulation of osteoblast-specific genes, including Bglap. researchgate.netnih.gov This interaction is vital for maintaining bone mass, as demonstrated by the reduced expression of osteogenic markers like this compound in the absence of a stable RUNX2/CBFβ complex. nih.gov
The homeodomain proteins Msx2 and Dlx5 play dynamic and often opposing roles in the regulation of this compound expression. psu.edu In proliferating, undifferentiated osteoblasts, Msx2 occupies the this compound promoter, acting as a transcriptional repressor. psu.eduresearchgate.netnih.gov As osteoblasts differentiate, a molecular switch occurs, with Msx2 being displaced from the promoter. psu.eduresearchgate.net
Concurrently, Dlx5, along with Dlx3 and RUNX2, is recruited to the promoter to initiate transcription. psu.edunih.gov The occupancy of Dlx5 on the promoter increases as osteoblasts mature and begin to mineralize the bone matrix. psu.edunih.gov This temporal and sequential binding of Msx2 and Dlx5 highlights a sophisticated mechanism for controlling gene expression throughout the process of osteoblast differentiation. researchgate.net While Msx2 generally represses this compound transcription, Dlx5's role is more complex, with some studies suggesting it can also repress promoter activity under certain conditions. oup.com
Activating Transcription Factor 4 (ATF4) is another key player in this compound gene expression, particularly in mature osteoblasts. nih.govbiologists.com ATF4 cooperatively interacts with RUNX2 to stimulate this compound promoter activity. nih.govnih.gov This interaction is not direct but is bridged by accessory factors. nih.gov One such factor is the general transcription factor IIAγ (TFIIAγ), which stabilizes the ATF4 protein and facilitates the formation of a multimeric complex containing both ATF4 and RUNX2 on the this compound promoter. nih.gov
The leucine (B10760876) zipper domain of ATF4 is critical for this activation of RUNX2-mediated transcription. nih.gov The cooperative action of ATF4 and RUNX2 on the OSE1 and OSE2 sites is a crucial mechanism for ensuring high levels of this compound expression in fully differentiated osteoblasts. nih.gov
A novel regulatory mechanism involving the Ku antigen complex has been identified in the control of this compound expression. nih.gov The Ku complex, consisting of Ku70 and Ku80 proteins, is known for its role in DNA repair but also functions as a transcription factor. nih.gov This complex, along with a variant of Tubedown-1 called Tbdn100, assembles on the this compound promoter at the FGF response element (FRE). nih.govresearcher.life
The Ku complex up-regulates both basal and RUNX2-dependent transcription of the this compound gene. nih.govresearchgate.net Interestingly, Msx2 can suppress this Ku- and RUNX2-dependent transcription. nih.gov Physical interactions between Ku, Msx2, and RUNX2 have been confirmed, indicating a concerted effort to regulate this compound gene expression. nih.govresearchgate.net The importance of this complex is underscored by the finding that cells lacking Ku70 show a significant and selective deficiency in this compound expression. nih.govresearchgate.net
Table 2: Key Transcription Factors and Their Roles in Bglap Regulation
| Transcription Factor / Complex | Interacting Partners | Effect on Bglap Expression | Mechanism of Action | Reference |
| RUNX2 (Cbfa1) | CBFβ, ATF4, Msx2, Dlx3, Dlx5 | Activation | Binds to OSE2; master regulator of osteoblast differentiation. | researchgate.netnih.govnih.gov |
| Core Binding Factor β (CBFβ) | RUNX2 | Activation (indirect) | Stabilizes RUNX2 and enhances its DNA binding affinity. | researchgate.netnih.gov |
| Msx2 | RUNX2, Ku complex | Repression | Binds to the promoter in proliferating osteoblasts. | psu.eduresearchgate.netnih.gov |
| Dlx5 | RUNX2, Dlx3 | Activation | Recruited to the promoter in differentiating osteoblasts. | psu.edunih.gov |
| ATF4 | RUNX2, TFIIAγ | Activation | Cooperates with RUNX2 to stimulate promoter activity. | nih.govnih.gov |
| Ku Antigen Complex (Ku70/Ku80) | Tbdn100, RUNX2, Msx2 | Activation | Binds to the FRE and up-regulates basal and RUNX2-dependent transcription. | nih.govresearchgate.net |
ATF4 and Co-regulators
Epigenetic Modulations of this compound Gene Transcription
The expression of the this compound gene (BGLAP) is not solely dependent on the DNA sequence itself but is also profoundly influenced by epigenetic modifications. These changes alter chromatin structure, making the gene more or less accessible to the transcriptional machinery without changing the underlying genetic code.
Histone Acetylation Dynamics
Histone acetylation is a critical epigenetic mechanism in the regulation of this compound gene transcription. This process involves the addition of acetyl groups to histone proteins, which typically leads to a more open chromatin structure, facilitating gene expression.
Research has shown that the promoter and coding regions of the this compound gene exhibit low levels of acetylated histones H3 and H4 when the gene is inactive, particularly during the proliferative phase of osteoblast differentiation. oup.com As osteoblasts mature and cease to proliferate, there is a significant increase in the acetylation of both histone H3 and H4 at the this compound gene locus. oup.comoup.com This increased acetylation is functionally linked to the activation of this compound gene transcription. oup.comoup.com Specifically, active expression of the this compound gene in mature osteoblasts is associated with preferential acetylation of histone H4 and, to a lesser degree, histone H3. oup.com This dynamic change in histone acetylation is a key event in the chromatin remodeling that enables the developmental induction of this compound gene transcription in bone cells. oup.com
Furthermore, the enhancement of this compound transcription by 1,25-dihydroxyvitamin D3 is also linked to selective increases in histone H4 acetylation, particularly in the region between the vitamin D3 enhancer and the basal promoter. nih.gov
MicroRNA-Mediated Regulation
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to target messenger RNAs (mRNAs), typically leading to their degradation or translational repression. nih.govcaister.com A number of miRNAs have been identified as key regulators of this compound expression, often by targeting transcription factors that control osteoblast differentiation.
One of the primary targets of miRNA regulation in the context of osteogenesis is the transcription factor Runx2. Runx2 is a master regulator of osteoblast differentiation and is essential for the expression of several osteoblast-related genes, including this compound. caister.compnas.org Several miRNAs have been shown to directly target Runx2, thereby inhibiting osteoblast differentiation and the subsequent expression of this compound. For instance, miR-204 has been demonstrated to inhibit the expression of osteoblast-related genes like Runx2 and this compound. nih.gov Similarly, miR-204 and miR-211 act as negative regulators of osteoblast differentiation by targeting Runx2. caister.com An elaborate network of at least 11 different miRNAs, including miR-23a, miR-30c, and miR-133a, has been identified to directly target Runx2, thereby limiting osteoblastogenesis and this compound production. pnas.org
Conversely, some miRNAs can positively regulate osteoblast differentiation. For example, in certain cellular contexts, overexpression of miR-17 has been shown to increase the expression of osteogenic genes like Runx2 and this compound. caister.com Another miRNA, miR-2861, promotes osteoblast differentiation by repressing the expression of histone deacetylase 5 (HDAC5), which in turn enhances Runx2 protein levels and subsequently increases this compound secretion. jci.org
Regulatory Signals Influencing this compound Gene Expression
The transcription of the this compound gene is a highly regulated process, influenced by a variety of signaling molecules, including vitamins, growth factors, and hormones. These signals converge on the osteoblast to fine-tune the production of this compound.
1,25-Dihydroxyvitamin D Regulation
The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), is a potent regulator of this compound gene expression. nih.gov It exerts its effects by binding to the vitamin D receptor (VDR), which then forms a complex with a cis-acting DNA sequence known as the vitamin D response element (VDRE) located in the promoter region of the this compound gene. nih.govresearcher.life This interaction is hormone-dependent and requires an accessory protein from the cell nucleus for high-affinity binding. researcher.life
The response of the this compound gene to 1,25-dihydroxyvitamin D3 can be complex and species-specific. In human and rat osteoblastic cells, 1,25-dihydroxyvitamin D3 generally stimulates this compound mRNA and protein expression. oup.comnih.gov However, studies in mice have shown a minimal or even inhibitory response. oup.commdpi.com For instance, some research indicates that 1,25-dihydroxyvitamin D3 can inhibit osteoblast differentiation by downregulating Runx2 and its target genes, including this compound. mdpi.com This highlights important physiological differences in the regulation of the this compound gene between species. oup.com Vitamin D analogs, such as 1,25-dihydroxyvitamin D-2 and 24-epi-1,25-dihydroxyvitamin D-2, have also been shown to be potent stimulators of this compound gene transcription, in some cases more so than 1,25-dihydroxyvitamin D3 itself. nih.gov
FGF2 Signaling Pathway Integration
Fibroblast growth factor 2 (FGF2) is a significant regulator of bone formation and osteoblast activity. nih.gov Its signaling pathway plays a crucial role in controlling this compound gene expression. FGF2 stimulates this compound mRNA and promoter activity in a dose- and time-dependent manner in preosteoblastic cells. nih.gov This stimulation is dependent on the transcription factor Runx2 and its binding site within the this compound promoter. nih.gov
The mechanism of FGF2 action involves the mitogen-activated protein kinase (MAPK) pathway. nih.gov FGF2 treatment leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which in turn phosphorylate Runx2. nih.gov This phosphorylation event activates Runx2, enhancing its ability to drive this compound gene expression. nih.gov Inhibition of the ERK1/2 phosphorylation pathway completely blocks the FGF2-stimulated increase in both Runx2 phosphorylation and this compound promoter activity, confirming the essential role of the MAPK pathway in this regulatory process. nih.gov Furthermore, FGF signaling can also indirectly influence this compound expression by stimulating the production of other factors, such as bone morphogenetic protein 2 (BMP2), which is also involved in later stages of osteoblast differentiation. e-century.us
Hormonal Influences on this compound Production
A variety of hormones exert regulatory control over this compound production, underscoring the integration of bone metabolism with systemic physiological processes.
Insulin (B600854): Insulin plays a significant role in a feed-forward loop with this compound. Insulin signaling in osteoblasts stimulates this compound gene expression and promoter activity. nih.govfrontiersin.org This occurs, in part, by inhibiting inhibitors of Runx2, thereby promoting osteoblastic differentiation and the accumulation of carboxylated this compound in the bone matrix. wjgnet.com In turn, undercarboxylated this compound, released from the bone matrix, acts on pancreatic β-cells to increase insulin production and secretion. nih.gov
Glucocorticoids: Glucocorticoids, such as dexamethasone, can potently repress this compound gene expression. nih.govresearcher.life This inhibitory effect is mediated through a region of the this compound promoter that is distinct from the VDRE and can abrogate the stimulatory effect of 1,25-dihydroxyvitamin D3. nih.govresearcher.life
Adiponectin: This hormone, primarily secreted by adipose tissue, stimulates this compound expression and the differentiation of osteoblasts through the AMP-activated protein kinase (AMPK) signaling pathway. wjgnet.com
Leptin: Leptin is another hormone that affects energy metabolism and has been shown to be a main regulator of the undercarboxylated form of this compound. e-enm.org
Testosterone (B1683101): this compound itself can influence the production of other hormones. The undercarboxylated form of this compound acts on Leydig cells in the testes to promote testosterone biosynthesis, indicating a bone-testis endocrine axis. isciii.es
Interleukin-6 (IL-6): During exercise, IL-6 is secreted by skeletal muscle and can induce bone resorption. This process leads to the decarboxylation and release of bioactive this compound, highlighting a feedback loop between bone and muscle that facilitates adaptation to exercise. frontiersin.org
Post-Translational Modifications of this compound
For this compound to become biologically active, it must undergo several crucial post-translational modifications. These modifications are vital for its structural integrity, its ability to bind to minerals, and its hormonal activities.
A primary and essential post-translational modification is the gamma-carboxylation of specific glutamic acid (Glu) residues, which converts them into gamma-carboxyglutamic acid (Gla). researchgate.net This carboxylation occurs at three specific locations in human this compound: residues 17, 21, and 24. nih.govmdpi.com
The conversion of Glu to Gla is an enzymatic process catalyzed by γ-glutamyl carboxylase (GGCX). researchgate.netmdpi.com This reaction is critically dependent on vitamin K, which acts as a cofactor. researchgate.netresearchgate.net The enzyme uses the reduced form of vitamin K to add a carboxyl group to the glutamic acid residues. mdpi.com This modification takes place within the endoplasmic reticulum of osteoblasts before the protein is secreted. mdpi.com Therefore, an adequate supply of vitamin K is essential for the proper carboxylation of this compound. nih.gov
This compound exists in different forms based on its carboxylation status, which influences its function and location. eurospe.orgresearchgate.net
Carboxylated this compound (cOC): This form, also known as Gla-osteocalcin, has all three glutamic acid residues carboxylated. eurospe.orgresearchgate.net The presence of these Gla residues gives cOC a high affinity for the calcium ions in hydroxyapatite (B223615), the main mineral component of bone. plos.orgisciii.es Consequently, the majority of cOC is found integrated into the bone matrix. elsevier.es
Undercarboxylated this compound (ucOC): This form, also referred to as Glu-osteocalcin, has at least one glutamic acid residue that has not been carboxylated. nih.govoup.com Due to its reduced number of Gla residues, ucOC has a lower affinity for hydroxyapatite and is therefore more prevalent in the bloodstream. biolegend.comresearchgate.net Circulating levels of ucOC are often used as a biomarker for vitamin K status. nih.govresearchgate.net Emerging research suggests that ucOC functions as a hormone, playing a role in regulating energy metabolism. nih.govnih.gov
| Form of this compound | Abbreviation | Key Characteristic | Primary Location | Primary Function |
|---|---|---|---|---|
| Carboxylated this compound | cOC / Gla-OC | Fully carboxylated (3 Gla residues) | Bone Matrix | Binds to hydroxyapatite, involved in bone mineralization. eurospe.orgnih.gov |
| Undercarboxylated this compound | ucOC / Glu-OC | Incompletely carboxylated (1 or more Glu residues) | Circulation | Considered the hormonally active form, involved in energy metabolism. researchgate.netnih.gov |
During bone resorption, cells known as osteoclasts create a localized acidic environment, with the pH dropping to approximately 4.5. nih.gov This low pH is necessary to dissolve the bone mineral. nih.gov In this acidic milieu, the carboxylated this compound stored in the bone matrix undergoes decarboxylation, a process where the carboxyl groups are removed from the Gla residues. plos.orgresearchgate.net This conversion of cOC to ucOC allows the protein to be released from the bone matrix into the circulation. biolegend.combiolegend.com This released, newly undercarboxylated this compound is considered the hormonally active form that can then influence various metabolic processes throughout the body. nih.govresearchgate.net
Beyond carboxylation, this compound can also be modified by other processes, notably glycation.
Glycation is a non-enzymatic reaction where a sugar molecule attaches to a protein. This process can be accelerated in conditions of high blood sugar, such as diabetes. aip.orgoup.com The glycation of this compound, specifically through the formation of advanced glycation end-products (AGEs) like pentosidine, has been shown to negatively affect its function. aip.orgscispace.com Glycation can induce conformational changes in the protein, which impairs its ability to bind to hydroxyapatite and may alter its structural role in the bone matrix. aip.orgresearchgate.net Studies have demonstrated that the glycation of this compound contributes to a significant loss in bone toughness, suggesting that this modification can compromise the mechanical integrity of bone. aip.orgresearchgate.net
Differential Carboxylation Patterns (Carboxylated vs. Undercarboxylated this compound)
Other Post-Translational Modifications (e.g., Glycation)
Secretion and Circulating Forms of this compound
This compound, a non-collagenous protein primarily synthesized by osteoblasts, undergoes a series of post-translational modifications before being secreted. nih.govmdpi.com Once secreted, it exists in the bloodstream in various forms, each with distinct biological significance. mdpi.com
The secretion of this compound is a regulated process. After its synthesis as a pre-pro-peptide, it enters the endoplasmic reticulum where a disulfide bond is formed. nih.gov A crucial step in its maturation is the γ-carboxylation of three specific glutamic acid residues (at positions 17, 21, and 24 in humans). isciii.esmdpi.com This reaction is catalyzed by the enzyme γ-glutamyl carboxylase and requires vitamin K as a cofactor. mdpi.comisciii.es The mature, carboxylated this compound is then packaged into intracellular vesicles and secreted. nih.gov
A significant portion of the newly synthesized and carboxylated this compound binds with high affinity to the hydroxyapatite crystals within the bone matrix. isciii.esisciii.es However, a fraction of it, estimated to be between 10% and 30%, does not bind to the bone matrix and is released directly into the circulation. isciii.esisciii.es
The circulating pool of this compound is not homogenous and is comprised of different forms, primarily distinguished by their carboxylation status. The main circulating forms are:
Carboxylated this compound (cOC) or Gla-Osteocalcin (Gla-OC): This is the form of this compound where the three glutamic acid residues are carboxylated. nih.gov Due to its high affinity for calcium ions, this form is predominantly found in the bone matrix. mdpi.com However, a certain amount is also present in the circulation. eurospe.org
Undercarboxylated this compound (ucOC) or Glu-Osteocalcin (Glu-OC): This form has one or more of the three glutamic acid residues remaining uncarboxylated. oup.com This lack of complete carboxylation reduces its affinity for hydroxyapatite, leading to a greater proportion of it being released into the bloodstream. mdpi.comelsevier.es This undercarboxylated form is now recognized as the hormonally active form of this compound. isciii.esahajournals.org
Total this compound: This represents the sum of all circulating forms of this compound, both carboxylated and undercarboxylated. nih.gov
The release of this compound from the bone matrix is an active process. During bone resorption, the acidic microenvironment created by osteoclasts facilitates the decarboxylation of the carboxylated this compound stored in the bone. researchgate.netfrontiersin.org This process converts carboxylated this compound into the undercarboxylated, hormonally active form, which is then released into the circulation. frontiersin.orgwjgnet.com Insulin signaling in osteoblasts also plays a role in this process by promoting bone resorption and thus favoring the release of undercarboxylated this compound. isciii.esisciii.es
The different circulating forms of this compound have distinct physiological roles. While carboxylated this compound is primarily associated with bone mineralization, undercarboxylated this compound functions as a hormone, influencing various metabolic processes throughout the body. nih.govahajournals.org
Table 1: Circulating Forms of this compound and Their Characteristics
| Form | Other Names | Key Characteristic | Primary Location | Hormonal Activity |
| Carboxylated this compound | cOC, Gla-OC | Fully γ-carboxylated at three glutamic acid residues. | Bone Matrix | Low |
| Undercarboxylated this compound | ucOC, Glu-OC | Incompletely γ-carboxylated. | Circulation | High |
| Total this compound | Sum of all circulating forms. | Circulation | Varies |
Table 2: Research Findings on this compound Secretion and Circulation
| Finding | Key Details | Reference |
| Secretion Process | This compound is synthesized as a pre-pro-peptide, undergoes γ-carboxylation in the endoplasmic reticulum, is packaged into vesicles, and then secreted by osteoblasts. | nih.gov |
| Bone Matrix Binding | 10-30% of synthesized this compound enters circulation, while the rest binds to the bone matrix. | isciii.es |
| Hormonally Active Form | The undercarboxylated form of this compound is the hormonally active form. | isciii.esahajournals.org |
| Release from Bone | The acidic environment created by osteoclasts during bone resorption promotes the decarboxylation and release of this compound from the bone matrix. | researchgate.netfrontiersin.org |
| Insulin Regulation | Insulin signaling in osteoblasts stimulates the release of undercarboxylated this compound. | isciii.esscielo.br |
Molecular Mechanisms of Osteocalcin Action in Target Organs
Osteocalcin Receptor Identification and Characterization
Research has identified two primary receptors for this compound, G protein-coupled receptor family C group 6 member A (GPRC6A) and G protein-coupled receptor 158 (GPR158), each with distinct tissue distributions and signaling mechanisms. frontiersin.orgoup.com
GPRC6A is a G protein-coupled receptor that is activated by various ligands, including this compound, amino acids, and certain cations. uniprot.org It is expressed in several tissues, including the pancreas, skeletal muscle, Leydig cells of the testes, liver, and kidney, where it mediates many of this compound's metabolic effects. nih.govabcam.com The binding of uncarboxylated this compound (ucOC) to GPRC6A initiates at least two primary signaling pathways. nih.govresearchgate.net
One major pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+). researchgate.net This IP3-Ca2+ pathway is crucial for stimulating the secretion of hormones such as insulin (B600854) from pancreatic β-cells and adiponectin from adipocytes. nih.govresearchgate.net
A second key pathway is the adenylyl cyclase-cAMP-protein kinase A (PKA) cascade. nih.govresearchgate.net Activation of this pathway leads to the phosphorylation of downstream targets, including the Mek-Erk (MAPK/ERK) cascade, which promotes cellular proliferation and differentiation. nih.govresearchgate.net For instance, in pancreatic β-cells, ucOC-GPRC6A interaction induces Erk phosphorylation, leading to increased cell proliferation and insulin synthesis. nih.gov Similarly, in Leydig cells, ucOC activates the ERK1/2 signaling pathway, which, along with increased intracellular calcium, promotes testosterone (B1683101) biosynthesis in a CREB-dependent manner. uniprot.orgnih.govmdpi.com In adipocytes, this pathway increases adiponectin expression by elevating cAMP levels. nih.gov
The table below summarizes the key signaling events and outcomes associated with this compound's activation of GPRC6A.
| Target Tissue/Cell | Signaling Pathway Activated | Key Downstream Effectors | Biological Outcome |
| Pancreatic β-cells | IP3-Ca2+; Adenylyl cyclase-cAMP-PKA-Mek-Erk | PLC, Erk, CREB | Increased insulin secretion and synthesis, β-cell proliferation. frontiersin.orgnih.gov |
| Adipocytes | Adenylyl cyclase-cAMP-PKA | PKA, CREB | Increased adiponectin expression. nih.gov |
| Leydig Cells (Testis) | Adenylyl cyclase-cAMP-PKA-Erk1/2; IP3-Ca2+ | CREB | Increased testosterone synthesis. nih.govmdpi.com |
| Skeletal Muscle | Mek-Erk | IL-6 | Enhanced glucose and fatty acid uptake and catabolism. nih.gov |
| Liver | Nrf2 activation; JNK inhibition | Nrf2, JNK | Inhibition of pathways related to non-alcoholic fatty liver disease. nih.gov |
| Intestinal Endocrine Cells | Not fully elucidated | - | Increased GLP-1 secretion. nih.gov |
GPR158 is an orphan G protein-coupled receptor that has been identified as the primary receptor for this compound in the brain. frontiersin.orgisciii.es It is highly expressed in neurons, particularly in the CA3 region of the hippocampus. isciii.es this compound can cross the blood-brain barrier and bind to GPR158, influencing cognitive functions such as learning and memory and reducing anxiety and depression-like behaviors. abcam.comgoogle.com
The signaling cascade initiated by the this compound-GPR158 interaction is distinct from that of GPRC6A. In the hippocampus, this compound binding to GPR158 activates a signaling pathway that involves the histone-binding protein RbAp48 and brain-derived neurotrophic factor (BDNF). biorxiv.orgresearchgate.net This interaction is thought to prevent neuronal apoptosis and enhance the synthesis of monoamine neurotransmitters while inhibiting GABA synthesis. abcam.com GPR158 signaling can modulate RbAp48 expression, creating a potential feedback loop. researchgate.net Evidence suggests that GPR158 may signal through Gαq proteins. ucl.ac.uk
In addition to the brain, GPR158 is expressed at high levels in the adrenal glands. jci.org During embryonic development, this compound signaling through GPR158 is necessary for adrenal gland growth and the differentiation of steroidogenic cells, ultimately determining lifelong adrenal steroidogenesis. jci.org
| Target Tissue/Cell | Key Interacting Proteins | Intracellular Cascade | Biological Outcome |
| Hippocampal Neurons | RbAp48, BDNF | Gαq-mediated signaling (proposed) | Regulation of neurotransmitter synthesis, prevention of apoptosis, enhancement of memory. abcam.combiorxiv.orgresearchgate.net |
| Adrenal Gland (embryonic) | Sf1, Gli1 | Not fully elucidated | Control of adrenal cell proliferation and differentiation, lifelong steroidogenesis. jci.org |
While GPRC6A and GPR158 are the major identified receptors, some evidence suggests the existence of other receptors or alternative signaling mechanisms for this compound. nih.gov For example, key target organs of uncarboxylated this compound, such as the pancreas and adipocytes, express relatively low levels of GPRC6A mRNA. nih.gov This discrepancy suggests that other regulatory mechanisms at the translational or post-translational level, or the presence of an unidentified receptor, may mediate this compound's effects in these tissues. nih.gov Furthermore, the wide range of this compound's effects on different tissues hints at a complexity that may not be fully explained by the two known receptors alone, indicating that the complete picture of this compound signaling is still a work in progress. isciii.es
GPR158 Interactions and Intracellular Cascades
Cellular and Molecular Responses Mediated by this compound
The binding of this compound to its receptors triggers a variety of downstream cellular and molecular responses, primarily through the modulation of key signaling pathways that control cell growth, metabolism, and survival.
This compound signaling frequently involves the modulation of the Extracellular signal-regulated kinase (ERK), Protein Kinase B (AKT), and mammalian Target of Rapamycin (mTOR) pathways.
ERK (MAPK) Pathway : The activation of the ERK pathway is a common downstream effect of this compound binding to GPRC6A. nih.gov In pancreatic β-cells and Leydig cells, ERK phosphorylation is a critical step leading to insulin synthesis and testosterone production, respectively. nih.gov In skeletal muscle, ERK signaling is involved in mediating the uptake of nutrients during exercise. nih.gov
mTOR Pathway : The mTOR pathway, a central regulator of cell growth and metabolism, is also influenced by this compound. elifesciences.orgnih.gov In certain prostate cancer cells, this compound stimulation of GPRC6A has been shown to promote cancer progression through the activation of mTOR pathways. oup.com The ERK MAPK pathway is known to control the mTOR pathway, suggesting a potential cross-regulation mechanism in this compound's target cells. nih.gov
AKT Pathway : The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. nih.govfrontiersin.org While direct activation by this compound is less characterized, the interplay between ERK and AKT/mTOR signaling is well-established. elifesciences.orgnih.gov For instance, inhibition of ERK can lead to the activation of the mTORC2-AKT signaling axis. elifesciences.orgnih.gov Given that GPRC6A activates ERK, it likely influences the intricate balance within the broader PI3K/AKT/mTOR network to orchestrate specific cellular responses. abcam.comnih.gov
The activation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway is a cornerstone of GPRC6A-mediated signaling. nih.govresearchgate.net Upon this compound binding, GPRC6A activates adenylyl cyclase, which converts ATP to cAMP. nih.govmdpi.com The resulting increase in intracellular cAMP activates Protein Kinase A (PKA). spandidos-publications.com
This cAMP/PKA signaling cascade has several important downstream consequences:
In adipocytes, it leads to increased expression of adiponectin. nih.gov
In Leydig cells, it activates CREB (cAMP response element-binding protein), a transcription factor that stimulates the expression of genes encoding steroidogenic enzymes required for testosterone synthesis. uniprot.orgmdpi.com
In osteoblasts, the GPRC6A/cAMP/PKA/AMPK signaling pathway has been shown to reverse the inhibitory effects of high glucose on osteogenic differentiation. spandidos-publications.com
The coupling of G proteins to the cAMP-dependent PKA signaling pathway is a common mechanism for controlling cell growth, differentiation, and gene transcription. aacrjournals.org
| Signaling Pathway | Modulating Effect of this compound | Key Downstream Mediators | Cellular Response |
| ERK (MAPK) | Activation | Mek, Erk1/2, RSK2 | Proliferation, differentiation, hormone synthesis. nih.govelifesciences.org |
| mTOR | Activation (in specific contexts) | mTORC1, mTORC2, S6K1 | Cell growth, metabolism, cancer progression. oup.comelifesciences.orgnih.gov |
| AKT | Indirect Modulation | PI3K, AKT, SGK1 | Cell survival, growth, metabolism. elifesciences.orgnih.gov |
| cAMP | Activation | Adenylyl Cyclase, PKA, CREB | Hormone secretion, gene expression, differentiation. nih.govmdpi.comspandidos-publications.comaacrjournals.org |
Influence on Gene Expression in Target Cells
This compound, particularly in its undercarboxylated form (ucOC), functions as a hormone that exerts significant influence on the gene expression profiles of its various target cells. This regulation is crucial for mediating its diverse physiological effects, from energy metabolism to fertility. The interaction of this compound with its receptor, primarily the G protein-coupled receptor family C group 6 member A (GPRC6A), initiates signaling cascades that culminate in the altered transcription of specific genes. spandidos-publications.comnih.gov
In pancreatic β-cells, this compound directly enhances the expression of genes critical for insulin production and cell cycle progression. nih.gov Studies have shown that even picomolar concentrations of this compound are sufficient to upregulate the expression of the insulin genes, Ins1 and Ins2. pnas.org Concurrently, this compound induces the expression of CyclinD2 and Cdk4, two genes essential for β-cell proliferation. pnas.org This regulation is pivotal for maintaining glucose homeostasis. In adipocytes, higher, nanomolar concentrations of this compound are required to affect gene expression. It has been shown to increase the expression of Adiponectin, a key insulin-sensitizing hormone, and Pgc1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) in white and brown adipocytes, respectively. nih.govpnas.org
The influence of this compound extends to the male reproductive system. In testicular Leydig cells, ucOC stimulates the expression of genes necessary for testosterone biosynthesis. nih.govjci.org Its binding to GPRC6A upregulates steroidogenic genes such as StAR (Steroidogenic acute regulatory protein), Cyp11a1 (Cytochrome P450 family 11 subfamily A member 1), CYP17A1, and 3β-HSD. mdpi.com Furthermore, research has identified that ucOC also regulates the expression of Cyp2r1, an enzyme required for the 25-hydroxylation of vitamin D, in Leydig cells. nih.gov
In skeletal muscle, this compound signaling promotes the expression of genes involved in glucose and fatty acid metabolism. spandidos-publications.com During exercise, this compound also contributes to the increased expression of Il6 (Interleukin-6) in muscle. nih.gov Moreover, in the brain, this compound crosses the blood-brain barrier and modulates the synthesis of various neurotransmitters by regulating the expression of genes involved in their production. nih.gov It has been shown to promote genes for monoamine neurotransmitter synthesis while inhibiting those for GABA synthesis. nih.gov
The tables below summarize key research findings on the influence of this compound on gene expression in various target cells.
Table 1: this compound-Regulated Genes in Pancreatic β-Cells and Adipocytes
| Target Cell | Gene(s) Affected | Effect of this compound | Key Function of Gene Product |
|---|---|---|---|
| Pancreatic β-Cells | Ins1, Ins2 | Upregulation pnas.org | Insulin production |
| CyclinD2, Cdk4 | Upregulation pnas.org | Promotion of cell proliferation | |
| White Adipocytes | Adiponectin | Upregulation nih.govpnas.org | Insulin-sensitizing hormone |
Table 2: this compound-Regulated Genes in Testicular Leydig Cells
| Gene(s) Affected | Effect of this compound | Key Function of Gene Product |
|---|---|---|
| StAR, Cyp11a1, CYP17A1, 3β-HSD | Upregulation mdpi.comecerm.org | Testosterone biosynthesis |
Cell Proliferation and Differentiation Modulation
This compound is a significant modulator of cell proliferation and differentiation in multiple target organs, a function that underpins its role in development and adult tissue homeostasis. nih.gov Its effects are cell-type specific, promoting the expansion and specialization of some cell lineages while inhibiting others.
A primary and well-documented role of this compound is the promotion of pancreatic β-cell proliferation. e-enm.org This effect is observed both during perinatal development and in adulthood. nih.gov By signaling through its receptor GPRC6A, this compound stimulates β-cell replication, which is crucial for establishing and maintaining an adequate β-cell mass for insulin production. nih.govfrontiersin.org Studies in mice have demonstrated that the loss of this compound/Gprc6a signaling leads to a reduced β-cell mass due to decreased proliferation, without overtly affecting the differentiation of endocrine cells. nih.gov
In the context of mesenchymal stem cells (MSCs), this compound plays a pivotal role in lineage determination. Uncarboxylated this compound has been shown to promote the differentiation of bone marrow-derived MSCs into osteoblasts, the bone-forming cells. spandidos-publications.com This process involves the upregulation of key osteogenic transcription factors like Runx2 and Osterix. spandidos-publications.comspandidos-publications.com Conversely, this compound inhibits the differentiation of MSCs into adipocytes, suggesting a reciprocal regulation of osteogenesis and adipogenesis. spandidos-publications.com This function is critical for maintaining bone health and metabolism.
This compound also influences the proliferation and differentiation of muscle cells. In C2C12 myoblasts, undercarboxylated this compound has been found to stimulate proliferation through the PI3K/Akt and p38 MAPK signaling pathways. nih.govkarger.com Furthermore, it enhances myogenic differentiation, the process of myoblasts fusing to form myotubes, via the GPRC6A-ERK1/2 signaling pathway. nih.govkarger.com This suggests a role for this compound in regulating muscle mass and function. karger.com
The influence of this compound extends to osteoclast differentiation. Evidence suggests that this compound, as a component of the bone matrix, can function as a signal to recruit and promote the differentiation of osteoclast progenitors into mature, bone-resorbing cells. nih.gov This highlights the dual role of this compound in both bone formation and resorption, positioning it as a key regulator of bone remodeling.
The table below summarizes the modulatory effects of this compound on the proliferation and differentiation of various cell types.
Table 3: Modulation of Cell Proliferation and Differentiation by this compound
| Target Cell Type | Effect on Proliferation | Effect on Differentiation | Key Signaling Pathway(s) |
|---|---|---|---|
| Pancreatic β-Cells | Promotes proliferation pnas.orge-enm.org | No overt effect on differentiation nih.gov | GPRC6A nih.gov |
| Bone Marrow Mesenchymal Stem Cells (BMSCs) | - | Promotes osteogenic differentiation; Inhibits adipogenic differentiation spandidos-publications.com | PKA-AMPK-SIRT1 spandidos-publications.com |
| C2C12 Myoblasts | Promotes proliferation nih.govkarger.com | Promotes myogenic differentiation nih.govkarger.com | PI3K/Akt, p38 MAPK (Proliferation); GPRC6A-ERK1/2 (Differentiation) nih.govkarger.com |
| Osteoclast Progenitors | - | Promotes differentiation into mature osteoclasts nih.gov | Matrix-signaling nih.gov |
Osteocalcin S Endocrine Regulation of Whole Body Homeostasis
Role in Glucose Homeostasis and Energy Metabolism
Pioneering studies in osteocalcin-deficient mice revealed their tendency toward increased visceral fat, hyperglycemia, and insulin (B600854) resistance, laying the groundwork for understanding this compound's role in energy and glucose metabolism. scielo.brfrontiersin.org The hormonally active form, undercarboxylated this compound, is released from the bone matrix into the bloodstream and acts on distant target tissues, including pancreatic beta-cells and adipocytes. scielo.br Research in animal models has consistently shown that this compound administration can improve glucose tolerance, increase insulin sensitivity, and enhance energy expenditure. scielo.brelsevier.esnih.govelsevier.es
This compound directly influences pancreatic β-cells, the primary producers of insulin, thereby playing a pivotal role in maintaining glucose homeostasis. wjgnet.comnih.gov This modulation occurs through two principal mechanisms: the enhancement of insulin synthesis and secretion, and the promotion of β-cell proliferation and mass.
The undercarboxylated form of this compound (ucOC) directly stimulates the expression of insulin genes within pancreatic β-cells. wjgnet.compnas.org In vitro studies have demonstrated that even picomolar concentrations of this compound are sufficient to significantly increase the expression of insulin genes. pnas.orgnih.gov This stimulation leads to augmented insulin content within the β-cells and enhanced glucose-stimulated insulin secretion (GSIS). pnas.orgoup.com
The molecular mechanism underlying this effect involves the binding of ucOC to the G protein-coupled receptor, GPRC6A, which is expressed on the surface of β-cells. wjgnet.comnih.govfrontiersin.org This interaction triggers downstream signaling pathways, including the activation of the ERK MAPK pathway, which results in increased insulin production. mdpi.com Furthermore, this compound can indirectly stimulate insulin secretion by increasing the production of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone, in the small intestine. wjgnet.comnih.gove-enm.org
Table 1: Effect of this compound on Insulin Synthesis and Secretion
| Model/Study Type | Key Findings | Reference(s) |
|---|---|---|
| In vitro (MIN6 β-cells) | Picomolar concentrations of this compound significantly increased insulin gene expression. | pnas.orgnih.gov |
| In vitro (Human Islets) | Decarboxylated this compound (1.0-15 ng/mL) significantly augmented insulin content. | oup.com |
| In vivo (Mice) | Continuous this compound infusion increased insulin secretion. | wjgnet.com |
| In vivo (Mice) | This compound administration reversed the phenotype of insulin resistance and hyperglycemia in this compound-deficient mice. | scielo.brscielo.br |
| In vitro (Islets from Gprc6a-deficient mice) | This compound failed to increase insulin gene expression and secretion, confirming GPRC6A's role. | nih.gov |
Beyond its effects on insulin production, this compound is a potent promoter of pancreatic β-cell proliferation, contributing to the maintenance and expansion of β-cell mass. scielo.brnih.gov Studies in mice have shown that this compound administration leads to a significant increase in β-cell proliferation. wjgnet.compnas.org This effect is crucial for adapting to increased insulin demand and for the normal development of the pancreas. nih.gov
The signaling pathway responsible for this proliferative effect is also mediated by the GPRC6A receptor. nih.govdiabetesjournals.org Upon binding this compound, GPRC6A signaling leads to the upregulation of key cell cycle regulators, such as Cyclin D1. nih.govejeph.com This was demonstrated in mice with a specific deletion of Gprc6a in their β-cells; these mice exhibited glucose intolerance due to an impaired ability to produce insulin and a reduced β-cell mass. nih.gov Research has also shown this regulation occurs during both the crucial perinatal period of β-cell proliferation and in adulthood. nih.gov
Table 2: this compound's Influence on β-Cell Proliferation
| Model/Study Type | Key Findings | Reference(s) |
|---|---|---|
| In vivo (WT Mice) | Infusion of low doses of this compound increased β-cell proliferation. | pnas.org |
| In vivo (Mice with β-cell specific Gprc6a deletion) | Showed impaired β-cell proliferation and reduced β-cell mass. | nih.govdiabetesjournals.org |
| In vitro (Human Islets) | Decarboxylated this compound enhanced human β-cell proliferation. | oup.com |
| In vivo (this compound-deficient mice) | Exhibited significantly decreased pancreatic β-cell proliferation. | wjgnet.com |
This compound's influence on whole-body energy homeostasis extends to its interaction with adipose tissue, where it modulates the production of key hormones and regulates fat storage and energy expenditure.
The mechanism for this involves this compound binding to its receptor on adipocytes, which is also believed to be GPRC6A. wjgnet.comnih.gov This binding activates intracellular signaling pathways that lead to increased adiponectin gene transcription. wjgnet.comspandidos-publications.com The resulting increase in circulating adiponectin then acts on other tissues, like muscle and liver, to enhance their response to insulin. nih.gov A positive feedback loop has been suggested, where adiponectin can also stimulate this compound expression in osteoblasts. wjgnet.com
Table 3: this compound's Effect on Adiponectin and Insulin Sensitivity
| Model/Study Type | Key Findings | Reference(s) |
|---|---|---|
| In vitro (Primary Adipocytes) | Nanomolar concentrations of this compound increased adiponectin expression. | pnas.orgnih.gov |
| In vivo (WT Mice) | This compound infusion led to a dose-dependent up-regulation of adiponectin gene expression. | pnas.org |
| In vivo (this compound-deficient mice) | Showed reduced adiponectin expression, contributing to insulin resistance. | wjgnet.com |
| Human Study (Obese Women) | Serum this compound was positively correlated with adiponectin levels. | endocrine-abstracts.org |
This compound plays a role in regulating body fat accumulation and energy expenditure. scielo.brelsevier.es Animal studies have demonstrated that this compound can decrease fat mass and prevent high-fat diet-induced obesity. elsevier.eswjgnet.com This is achieved, in part, by increasing energy expenditure. researchgate.net
Mechanistically, this compound has been shown to increase the expression of genes involved in energy consumption in brown adipose tissue, such as uncoupling protein 1 (UCP1), and in white adipose tissue. e-enm.orgejeph.com It also promotes the expression of genes involved in fatty acid oxidation in adipose tissue. ejeph.comspandidos-publications.com This suggests that this compound helps to shift the metabolic balance towards energy utilization rather than storage, thereby reducing adiposity. ejeph.com
Table 4: this compound's Role in Adiposity and Energy Expenditure
| Model/Study Type | Key Findings | Reference(s) |
|---|---|---|
| In vivo (WT Mice on High-Fat Diet) | This compound administration protected against obesity and decreased fat mass. | elsevier.eswjgnet.com |
| In vivo (this compound-deficient mice) | Exhibited increased visceral fat accumulation. | scielo.brfrontiersin.org |
| In vitro (Brown Adipocytes) | This compound treatment increased the expression of UCP1, a key thermogenic gene. | e-enm.orgejeph.com |
| In vivo (Mice) | This compound increased the expression of genes involved in energy consumption in brown adipose tissue. | researchgate.net |
Skeletal Muscle Metabolic Regulation
Influence on Glucose Uptake and Insulin Sensitivity in Myofibers
This compound plays a significant role in regulating glucose metabolism within skeletal muscle, the primary site for glucose disposal and storage. frontiersin.org The undercarboxylated, biologically active form of this compound (ucOC) has been shown to enhance glucose uptake in myofibers, independent of insulin. frontiersin.orgfrontiersin.org Studies on isolated mouse muscles, including both the glycolytic extensor digitorum longus (EDL) and the oxidative soleus muscles, have demonstrated that ucOC directly stimulates glucose uptake. frontiersin.orgfrontiersin.org This effect is mediated, at least in part, by the enhanced phosphorylation of AS160, a key signaling protein involved in the translocation of glucose transporters to the cell surface. frontiersin.orgfrontiersin.org
| Key Research Findings on this compound and Skeletal Muscle | ||
|---|---|---|
| Finding | Experimental Model | Reference |
| ucOC directly increases glucose uptake in both glycolytic (EDL) and oxidative (soleus) muscles. | Ex vivo mouse muscles | frontiersin.orgfrontiersin.org |
| The mechanism for increased glucose uptake involves enhanced phosphorylation of AS160. | Ex vivo mouse muscles | frontiersin.orgfrontiersin.org |
| Osteoblast-specific insulin resistance decreases circulating active this compound and impairs muscle insulin sensitivity. | Mouse models | jci.orgjci.org |
| GPRC6A is the receptor for ucOC in myotubes. | Cell culture (myotubes) | nih.govwjgnet.comwjgnet.com |
Crosstalk with Muscle-Derived Factors (e.g., IL-6) during Exercise
During physical exercise, a complex interplay exists between bone and skeletal muscle, with this compound acting as a key mediator. This compound promotes the expression and secretion of interleukin-6 (IL-6) from myoblasts. annualreviews.orgspandidos-publications.com IL-6, a well-known myokine, plays a role in enhancing muscle function during exercise. annualreviews.org This this compound-induced IL-6 release contributes to the systemic benefits of exercise by modulating hepatic glucose production and stimulating the release of fatty acids from adipose tissue. spandidos-publications.com This creates a feed-forward loop where bone-derived this compound enhances muscle's adaptive response to exercise, which in turn signals back to other organs to meet the increased energy demands.
Hepatic Metabolism Interplay (e.g., Gluconeogenesis, Steatosis)
This compound exerts significant regulatory effects on liver metabolism, influencing processes such as gluconeogenesis and hepatic steatosis (fatty liver). e-enm.orgnih.govnih.gov Interestingly, this compound's effect on gluconeogenesis appears to oppose that of insulin. annualreviews.org While insulin suppresses the expression of key gluconeogenic genes like G6pa and Pepck in hepatocytes, this compound upregulates these same genes, thereby promoting hepatic glucose production. annualreviews.orgbiorxiv.orgembopress.org This function is also mediated through the GPRC6A receptor present on hepatocytes. annualreviews.org
Beyond glucose metabolism, this compound has a protective role against hepatic steatosis. e-enm.orgnih.govelsevier.es In mouse models of metabolic syndrome, treatment with this compound has been shown to reduce liver fat content and attenuate the development of nonalcoholic steatohepatitis (NASH). nih.govnih.gov It can prevent high-fat diet-induced liver steatosis and even reverse existing fatty liver. nih.govelsevier.es The mechanisms behind this include the inhibition of hepatic de novo lipogenesis and the promotion of fatty-acid β-oxidation. nih.gov Furthermore, uncarboxylated this compound has been found to alleviate hepatocyte lipid accumulation by activating AMP-activated protein kinase (AMPK) and subsequently decreasing stearoyl-CoA desaturase 1 (SCD1) levels. mdpi.com
| This compound's Effects on Hepatic Metabolism | ||
|---|---|---|
| Process | Effect of this compound | Reference |
| Gluconeogenesis | Promotes (upregulates G6pa and Pepck genes) | annualreviews.orgbiorxiv.orgembopress.org |
| Hepatic Steatosis (Fatty Liver) | Reduces/Prevents | e-enm.orgnih.govelsevier.es |
| De Novo Lipogenesis | Inhibits | nih.gov |
| Fatty-acid β-oxidation | Promotes | nih.gov |
| Hepatocyte Lipid Accumulation | Alleviates via AMPK activation and SCD1 reduction | mdpi.com |
Glucagon-Like Peptide-1 (GLP-1) Secretion Modulation
A crucial indirect mechanism by which this compound regulates glucose homeostasis is through its modulation of glucagon-like peptide-1 (GLP-1) secretion. nih.govresearchgate.netplos.org GLP-1 is an incretin hormone released from intestinal L-cells that stimulates insulin secretion from the pancreas. plos.org Research has shown that uncarboxylated this compound, but not its carboxylated form, stimulates the secretion of GLP-1 from enteroendocrine cells. frontiersin.orgplos.org This effect is mediated by the GPRC6A receptor, which is expressed in the epithelial cells of the small intestine. spandidos-publications.complos.org
Administration of ucOC in mice, whether intraperitoneally or orally, leads to an increase in serum GLP-1 levels, which in turn boosts insulin secretion. nih.govplos.org The stimulatory effect of this compound on insulin secretion is significantly diminished by a GLP-1 receptor antagonist, confirming the importance of this pathway. plos.org This bone-gut-pancreas axis highlights a sophisticated network where this compound initiates a hormonal cascade to fine-tune insulin release and glucose control. researchgate.net
Bone-Pancreas-Adipose Feedback Loops
The endocrine functions of this compound are integral to a series of complex feedback loops involving bone, the pancreas, and adipose tissue, which collectively maintain energy homeostasis. nih.govwjgnet.comscielo.br In this network, bone-derived undercarboxylated this compound acts on pancreatic β-cells to stimulate their proliferation and increase insulin secretion. nih.gove-enm.orgscielo.br
Concurrently, insulin, released from the pancreas, signals back to the osteoblasts. wjgnet.comscielo.br Insulin signaling in osteoblasts promotes the production and activation (decarboxylation) of this compound. jci.orgfrontiersin.org It does this by favoring the differentiation of osteoclasts, the cells responsible for bone resorption. jci.org The acidic environment created during bone resorption is necessary for the decarboxylation of this compound, allowing its release into the circulation as an active hormone. wjgnet.come-enm.org
Adipose tissue also participates in this crosstalk. This compound stimulates adipocytes to secrete adiponectin, a hormone that enhances insulin sensitivity. nih.govwjgnet.comscielo.br Adiponectin, in turn, can stimulate this compound expression in osteoblasts. wjgnet.com Furthermore, leptin, another hormone primarily secreted by adipose tissue, acts on the brain to indirectly suppress this compound synthesis. wjgnet.come-enm.org This intricate web of interactions illustrates a positive feedforward loop between bone, pancreas, and adipose tissue, where insulin and adiponectin promote the production of active this compound, which then enhances insulin production and sensitivity. nih.govscielo.br
Influence on Neurobiology and Cognitive Functions
Beyond its metabolic roles, this compound can cross the blood-brain barrier and directly influence brain development, neurobiology, and cognitive functions. e-enm.orgnih.govcolumbia.eduoup.com Research in mice has demonstrated that this compound is crucial for prenatal brain development, with maternal this compound crossing the placenta to support the formation of the hippocampus in the fetus. nih.govcolumbia.edu
In the adult brain, this compound binds to neurons in several regions, including the hippocampus, brainstem, and midbrain, through receptors like GPR158 and GPR37. annualreviews.orgcolumbia.edufrontiersin.orgresearchgate.net Its actions in the brain are diverse and significant:
Neurotransmitter Synthesis: this compound regulates the synthesis of several key neurotransmitters. nih.govfrontiersin.org It promotes the production of monoamines like serotonin (B10506), dopamine, and norepinephrine, while reducing the synthesis of the inhibitory neurotransmitter GABA. nih.govfrontiersin.org This modulation of brain chemistry helps prevent anxiety and depression-like behaviors. columbia.edufrontiersin.org
Cognitive Function: There is a strong link between this compound levels and cognitive performance, particularly spatial learning and memory. columbia.edufrontiersin.orgfrontiersin.org Mice lacking this compound exhibit impaired learning and memory, which can be improved with this compound supplementation. columbia.edufrontiersin.org It is believed to enhance cognitive function by promoting synaptic plasticity, increasing brain-derived neurotrophic factor (BDNF) levels, and reducing amyloid-beta accumulation in models of Alzheimer's disease. nih.govfrontiersin.orgresearchgate.net
Neurogenesis and Neuroprotection: this compound promotes the birth of new neurons (neurogenesis) and has neuroprotective effects, preventing apoptosis of hippocampal neurons. nih.govcolumbia.edu
Effects on Learning, Memory, and Mood Regulation (Anxiety, Depression)
Regulation of Reproductive Physiology
Beyond its profound effects on the central nervous system, this compound also plays a significant role in reproductive health, particularly in males.
A growing body of evidence indicates that this compound is a key regulator of male fertility by influencing the production of testosterone (B1683101). colab.wsmdpi.com The undercarboxylated form of this compound acts on the Leydig cells in the testes, which are responsible for producing testosterone. mdpi.com
This hormonal action is mediated through the G protein-coupled receptor, GPRC6A, which is expressed in Leydig cells. mdpi.comnih.gov The binding of this compound to this receptor stimulates the expression of genes involved in steroidogenesis, the process of producing steroid hormones. mdpi.com Specifically, this compound upregulates the expression of key enzymes such as StAR, CYP11A1, and CYP17A1, which are critical for the synthesis of testosterone. mdpi.comjci.org This stimulation of testosterone production by this compound appears to be independent of the classical hypothalamic-pituitary-gonadal axis, suggesting a direct endocrine link between bone and the testes. jci.orgresearchgate.net
Table 1: Effects of this compound on the Central Nervous System
| Process | Effect of this compound | Key Mediators/Mechanisms | Supporting Evidence |
|---|---|---|---|
| Neurogenesis | Stimulation | Promotion of neural cell proliferation and differentiation. researchgate.netnih.gov | Increased number of new neurons in the hippocampus. nih.gov |
| Synaptic Plasticity | Enhancement | Increased expression of Brain-Derived Neurotrophic Factor (BDNF). researchgate.net | Improved long-term potentiation (LTP) in hippocampal neurons. nih.gov |
| Neurotransmitter Synthesis | Modulation | ↑ Serotonin, Dopamine, Norepinephrine; ↓ GABA. nih.gov | Altered expression of key synthesizing enzymes (e.g., TPH2, TH, GAD1/2). nih.govfrontiersin.org |
| Learning & Memory | Improvement | Enhanced hippocampal function. nih.govresearchgate.net | Reversal of cognitive deficits in this compound-deficient mice. frontiersin.orgfrontiersin.org |
| Mood Regulation | Reduction of Anxiety & Depression | Modulation of monoamine and GABAergic systems. nih.govfrontiersin.org | Alleviation of anxiety- and depression-like behaviors in mice. frontiersin.orgalzdiscovery.org |
| Neuroprotection | Protection against neuronal damage | Mitigation of inflammation and apoptosis. nih.govresearchgate.net | Reduced amyloid-beta plaques and gliosis in animal models. frontiersin.orgnih.gov |
Table 2: Influence of this compound on Testicular Function
| Process | Effect of this compound | Key Mediators/Mechanisms | Supporting Evidence |
|---|---|---|---|
| Testosterone Production | Stimulation | Upregulation of steroidogenic genes (StAR, CYP11A1, CYP17A1). mdpi.comjci.org | Increased serum testosterone levels following this compound administration. researchgate.net |
| Leydig Cell Function | Enhancement | Binding to GPRC6A receptor on Leydig cells. mdpi.comnih.gov | Increased testosterone synthesis in Leydig cell cultures. mdpi.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Serotonin |
| Dopamine |
| Norepinephrine |
| Gamma-aminobutyric acid (GABA) |
| Testosterone |
| Amyloid-beta |
| Brain-Derived Neurotrophic Factor (BDNF) |
| Inositol (B14025) 1,4,5-trisphosphate |
Effects on Spermatogenesis and Male Fertility
Studies involving mice genetically engineered to lack the this compound gene (Ocn−/−) have provided direct evidence of its role. These mice exhibit a range of reproductive deficits, including reduced testis weight, oligospermia (a low sperm count), and decreased litter sizes when bred. mdpi.com Specifically, this compound−/− mice show a 50% decrease in sperm count. nih.gov Furthermore, these mice display diminished weights of the epididymides and seminal vesicles, organs crucial for sperm maturation and transport. nih.gov The testicular morphology in these animals is also affected, with a decrease in the number of spermatocytes and round spermatids, and an increase in germ cell apoptosis. jrhm.org
Conversely, mouse models with increased this compound activity show enhanced fertility parameters. For example, Esp−/− mice, which have elevated levels of active this compound, exhibit increased testis, epididymis, and seminal vesicle weights, along with a 30% increase in sperm count. nih.gov In a study on azoospermic mice, treatment with this compound led to positive effects on germinal cells and the germinal epithelium, suggesting it may play a crucial role in the process of spermatogenesis. ecerm.org These findings collectively establish that this compound secreted from osteoblasts is a critical factor for maintaining male fertility by supporting the complex process of sperm production. nih.govcolumbia.edu
Table 1: Effects of this compound Manipulation on Male Fertility in Mouse Models
| Model | Genetic Modification/Treatment | Key Findings on Fertility | Reference(s) |
|---|---|---|---|
| This compound−/− | Knockout of the this compound gene | Reduced testis weight, 50% decrease in sperm count, smaller litter sizes, decreased epididymis and seminal vesicle weight. | mdpi.comnih.gov |
| Esp−/− | Knockout of the Esp gene, leading to increased active this compound | Increased testis, epididymis, and seminal vesicle weights; 30% increase in sperm count. | nih.gov |
| Azoospermic Mice | Treatment with this compound | Positive effects on germinal cells and germinal epithelium. | ecerm.org |
Bone-Testis Endocrine Axis
The skeleton's role in male reproduction is mediated through a hormonal communication pathway known as the bone-testis endocrine axis. jrhm.org This axis demonstrates that bone is not merely a structural framework but an active endocrine organ capable of regulating gonadal function. jrhm.orgcolumbia.edu The primary signaling molecule in this pathway is this compound, which functions as a bone-derived hormone to promote testosterone synthesis in the Leydig cells of the testis. nih.govannualreviews.org
The discovery of this axis stemmed from observations that osteoblasts secrete factors that can significantly increase testosterone production in testicular cells. nih.gov It was later confirmed that this compound is the specific hormone responsible for this effect. jrhm.orgnih.gov The uncarboxylated form of this compound (ucOCN) is released from the bone matrix into the bloodstream and travels to the testes. jrhm.org There, it binds to a specific G protein-coupled receptor, GPRC6A, which is expressed on the surface of Leydig cells. mdpi.comjci.orgnih.gov
The binding of ucOCN to GPRC6A initiates a signaling cascade within the Leydig cells. ecerm.org This process activates cyclic adenosine (B11128) monophosphate (cAMP) and the cAMP-responsive element-binding protein (CREB). ecerm.orgjrhm.org The activation of CREB, in turn, upregulates the expression of key steroidogenic enzymes essential for testosterone biosynthesis, including Steroidogenic Acute Regulatory Protein (StAR), CYP11A1, CYP17A1, and 3β-HSD. mdpi.comjci.orgjrhm.org
A crucial feature of the bone-testis axis is its independence from the classical Hypothalamic-Pituitary-Gonadal (HPG) axis, which is the primary regulator of reproduction. nih.govnih.govwikipedia.org Studies have shown that this compound can stimulate testosterone production in the absence of Luteinizing Hormone (LH), the pituitary hormone that typically triggers this process. jci.orgnih.gov Furthermore, LH does not appear to regulate the expression or activity of this compound in osteoblasts. nih.gov This indicates that this compound and LH function through two parallel and independent pathways to ensure optimal testosterone synthesis and male fertility. jci.orgnih.gov Research has also pointed to the existence of a broader "pancreas-bone-testis axis," where insulin signaling in osteoblasts enhances the activity of this compound, which in turn regulates testicular function, linking male fertility to metabolic status. jrhm.orgbioscientifica.com
Table 2: Key Proteins in the Bone-Testis Endocrine Axis
| Protein/Molecule | Location/Origin | Function in the Axis | Reference(s) |
|---|---|---|---|
| This compound (ucOCN) | Osteoblasts (Bone) | Hormone that travels to the testis to stimulate testosterone production. | mdpi.comjrhm.orgnih.gov |
| GPRC6A | Leydig Cells (Testis) | Cell surface receptor that binds to this compound, initiating intracellular signaling. | mdpi.comjci.orgnih.gov |
| StAR, CYP11A1, CYP17A1, 3β-HSD | Leydig Cells (Testis) | Steroidogenic enzymes whose expression is increased by this compound signaling, leading to testosterone synthesis. | mdpi.comjci.orgjrhm.org |
| Luteinizing Hormone (LH) | Pituitary Gland | Primary stimulator of testosterone synthesis in the HPG axis; acts independently of this compound. | jci.orgnih.govnih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3β-HSD (3-beta-hydroxysteroid dehydrogenase) |
| Androgen |
| Busulfan |
| Cholesterol |
| cyclic adenosine monophosphate (cAMP) |
| CYP11A1 (Cytochrome P450 Family 11 Subfamily A Member 1) |
| CYP17A1 (Cytochrome P450 Family 17 Subfamily A Member 1) |
| Estrogen |
| Insulin |
| Luteinizing Hormone |
| This compound |
| Progesterone |
Comparative Biology and Evolutionary Aspects of Osteocalcin
Phylogenetic Conservation of Osteocalcin
The evolutionary origins of this compound are linked to the ancient Matrix Gla Protein (MGP). It is believed that the genes for this compound and MGP diverged from a common ancestral gene approximately 500 million years ago, predating the evolution of jawless fish. nih.gov MGP is associated with the development of cartilaginous structures, while a subsequent genome duplication event coinciding with the appearance of bony skeletons led to the evolution of the this compound gene. nih.gov
This compound, also known as Bone Gla Protein (BGP), is a hallmark of jawed vertebrates. frontiersin.org The gene for this compound, BGLAP, shows significant conservation across a range of species, including chimpanzees, Rhesus monkeys, dogs, cows, mice, and rats. sinobiological.com This conservation is particularly evident in the protein's three-dimensional structure, specifically its three α-helical domains and a C-terminal region of six residues, which points to a conserved function throughout vertebrate evolution. nih.gov
The emergence of this compound is thought to have occurred in the common ancestors of bony fish (Teleostei) and terrestrial vertebrates (Tetrapoda). nih.gov Phylogenetic studies have revealed interesting duplications of the this compound gene. While cartilaginous fish possess a single Bgp gene, bony fish have two distinct paralogs, often referred to as Bgp1 (or Oc1) and Bgp2 (or Oc2), suggesting a gene duplication event occurred within this lineage. frontiersin.orgresearchgate.net
Species-Specific Variations in this compound Structure and Function (e.g., Mouse vs. Human)
Despite the general conservation of this compound, notable differences exist between species, particularly between commonly studied laboratory models like mice and humans. These variations in gene structure, post-translational modifications, and regulatory responses have significant implications for the protein's function.
A primary genetic distinction is the number of this compound genes. Humans possess a single gene, BGLAP, that codes for this compound. nih.govelifesciences.org In contrast, mice have a cluster of three this compound genes on their genome, a result of a more recent gene duplication event late in rodent evolution. nih.gov Of these three genes, two, known as this compound Gene 1 (OG1) and this compound Gene 2 (OG2), are primarily expressed in bone tissue. nih.gov
Although the gene number differs, the fundamental expression pattern is conserved. In both humans and mice, this compound is specifically produced by osteoblasts, osteocytes, and hypertrophic chondrocytes. oup.comnih.gov However, a critical functional divergence is observed in their response to hormonal regulation. The human this compound gene is strongly stimulated by 1,25-dihydroxyvitamin D3, a key regulator of calcium and bone metabolism. oup.comnih.gov Conversely, the mouse this compound genes exhibit little to no transcriptional response to the same hormone. oup.comnih.gov This disparity is attributed to differences in the regulatory sequences within the genes themselves, rather than differences in the cellular machinery of the two species. oup.comnih.gov
A significant post-translational modification that differentiates mouse and human this compound is O-glycosylation. In mice, this compound undergoes O-glycosylation, where a sugar group is attached to a specific serine residue (S8). elifesciences.orgnih.govresearchgate.net This modification acts as a protective shield, preventing the hormone from being degraded by enzymes in the bloodstream, such as plasmin. elifesciences.orgircm.qc.ca Consequently, mouse this compound has a longer half-life and greater stability in circulation. elifesciences.orgelifesciences.org
Human this compound lacks this feature. The corresponding amino acid position in the human protein is a tyrosine (Y12), which cannot be O-glycosylated. elifesciences.orgnih.govresearchgate.net As a result, human this compound is less stable and is cleared from the circulation more rapidly. elifesciences.org This difference in post-translational modification is a primary reason why circulating levels of this compound are five to ten times higher in mice than in humans. elifesciences.orgbiorxiv.org Experimental studies have shown that mutating the human this compound gene to replace the tyrosine with a serine (a Y12S mutation) enables O-glycosylation and significantly increases the protein's half-life, underscoring the functional importance of this species-specific difference. elifesciences.orgnih.gov
This compound is a vitamin K-dependent protein, and its function within the bone matrix relies on the γ-carboxylation of several glutamate (B1630785) (Glu) residues to form γ-carboxyglutamic acid (Gla). takarabio.comfrontiersin.org This modification allows this compound to bind to calcium ions and hydroxyapatite (B223615) crystals, the mineral component of bone. nih.govtakarabio.com While this carboxylation process is conserved, the specific locations of the modified residues differ between humans and mice. frontiersin.org
In human this compound, the three carboxylation sites are located at glutamate residues 17, 21, and 24. nih.govfrontiersin.org
In mouse this compound, these sites are found at glutamate residues 13, 17, and 20. frontiersin.org
These differences in the primary amino acid sequence and carboxylation sites contribute to the distinct biochemical properties of this compound in each species.
Interactive Data Table: Key Differences Between Human and Mouse this compound
| Feature | Human this compound | Mouse this compound | Reference(s) |
| Gene Number | Single gene (BGLAP) | Gene cluster (3 genes) | nih.gov, elifesciences.org |
| Response to Vitamin D3 | Markedly upregulated | Minimal to no response | oup.com, nih.gov, nih.gov |
| O-Glycosylation | Absent (Tyrosine at pos. 12) | Present (Serine at pos. 8) | elifesciences.org, nih.gov, researchgate.net, elifesciences.org |
| Half-Life | Shorter | Longer | elifesciences.org, biorxiv.org |
| Carboxylation Sites (Glu) | Positions 17, 21, 24 | Positions 13, 17, 20 | frontiersin.org |
O-Glycosylation and Half-Life Regulation in Different Species
Evolutionary Significance of Bone-Derived Hormones in Homeostasis
The skeleton is no longer viewed as a static, structural framework but is now recognized as a dynamic endocrine organ capable of influencing whole-body homeostasis. frontiersin.orgnih.gov The evolution of bone-derived hormones like this compound highlights a critical integration of skeletal health with systemic metabolic functions. This development likely conferred a significant evolutionary advantage by allowing the body to coordinate energy-demanding processes. nih.gov
The emergence of bone-forming cells (osteoblasts) in vertebrates is closely tied to the evolution of key transcription factors, such as Sp7/osterix, which orchestrate the expression of a suite of bone-related genes, including this compound. u-tokyo.ac.jp The hormonal functions of this compound in regulating glucose metabolism, muscle function, and brain development underscore the skeleton's role as a central regulator, ensuring that vital physiological processes are in sync with the body's structural and energetic status. nih.govmdpi.com
Methodological Approaches in Osteocalcin Research
Genetic Animal Models (e.g., Knockout and Gain-of-Function Mouse Models)
Genetic animal models, particularly mice, have been pivotal in unraveling the in vivo functions of osteocalcin. Both loss-of-function (knockout) and gain-of-function models have been developed, each providing unique insights into the protein's physiological roles.
Knockout Models: Several this compound knockout mouse models have been generated, each with slight variations in genetic background and the specific genes targeted. nih.govthermofisher.com The first model, developed in 1996, involved the deletion of the Bglap and Bglap2 genes using homologous recombination in embryonic stem cells. nih.govthermofisher.com This initial Osc⁻/Osc⁻ model demonstrated an unexpected increase in bone mass and formation in older mice. nih.gov
More recently, CRISPR/Cas9 gene-editing technology has been employed to create other knockout models. One such model is the Bglap/2dko/dko strain, which also targets Bglap and Bglap2. nih.govthermofisher.com Another model, referred to as Ocn -/-, was generated by replacing the genomic region of Bglap and Bglap2 with a neomycin resistance gene via homologous recombination. thermofisher.com Interestingly, these newer models did not consistently replicate the bone mass phenotype of the original Osc⁻/Osc⁻ mice, highlighting the potential influence of genetic background and targeting strategy on experimental outcomes. nih.govnih.gov A triple-gene knockout mouse model, deleting Bglap, Bglap2, and Bglap3, has also been created to investigate potential compensatory mechanisms. acs.org
Beyond mice, a rat model with a complete loss of this compound has been developed using the CRISPR/Cas9 system. wikipedia.org This model is considered by some to be more relevant to human physiology due to greater synteny between the rat and human this compound gene locus. wikipedia.org
Gain-of-Function Models: The Esp⁻/⁻ mouse serves as a key gain-of-function model for this compound. nih.govspandidos-publications.com The Esp gene encodes a protein tyrosine phosphatase that negatively regulates this compound activation. nih.gov Therefore, mice lacking the Esp gene exhibit increased levels of circulating, active undercarboxylated this compound, effectively creating a state of this compound gain-of-function. nih.govspandidos-publications.com These models have been crucial in studying the endocrine functions of this compound, such as its role in glucose metabolism and male fertility. nih.govnih.gov For instance, Esp⁻/⁻ mice show improved glucose tolerance and insulin (B600854) sensitivity. nih.gov
Table 1: Key Genetic Animal Models in this compound Research
| Model Type | Gene(s) Targeted/Modified | Method | Key Phenotypic Observations |
| Knockout | Bglap & Bglap2 (Osc⁻/Osc⁻) | Homologous Recombination | Increased bone mass and formation nih.govthermofisher.com |
| Knockout | Bglap & Bglap2 (Bglap/2dko/dko) | CRISPR/Cas9 | No significant difference in bone mass compared to wild-type nih.govthermofisher.com |
| Knockout | Bglap & Bglap2 (Ocn -/-) | Homologous Recombination | No significant difference in bone mass compared to wild-type thermofisher.com |
| Knockout | Bglap, Bglap2, Bglap3 | CRISPR/Cas9 | Disrupted alignment of hydroxyapatite (B223615) crystals and collagen fibers acs.org |
| Knockout | Rat Bglap | CRISPR/Cas9 | Increased trabecular bone thickness, density, and volume wikipedia.org |
| Gain-of-Function | Esp (Esp⁻/⁻) | Gene Knockout | Increased circulating undercarboxylated this compound, improved glucose tolerance nih.govnih.gov |
In Vitro Cellular Assays and Primary Cell Cultures
In vitro systems using primary cell cultures and established cell lines are indispensable for dissecting the cellular and molecular mechanisms of this compound action. These assays allow for controlled experiments to study the direct effects of this compound on specific cell types.
Primary osteoblasts, the cells responsible for synthesizing this compound, are a fundamental tool in this research. springernature.com They can be isolated from the calvaria of neonatal mice or rats and cultured to study the regulation of this compound gene expression and protein secretion. springernature.com Murine cell lines like MC3T3-E1, which can be induced to differentiate into osteoblasts, are also widely used. nih.gov
Bone marrow-derived mesenchymal stem cells (BMSCs) provide a valuable model for studying the role of this compound in cell differentiation. nih.gov These multipotent cells can be guided to differentiate into osteoblasts or adipocytes, allowing researchers to investigate how this compound influences lineage commitment. For example, studies have used mouse BMSCs to show that uncarboxylated this compound can promote osteogenic differentiation.
Other primary cell types are also employed to study the diverse functions of this compound. For instance, pancreatic islet cells are used to investigate this compound's role in insulin secretion, while Leydig cells are utilized to explore its effects on testosterone (B1683101) synthesis. nih.gov The direct effects of this compound on adipocytes have also been examined through in vitro analyses. nih.gov Furthermore, human osteoclast-like cells have been used to study this compound's role in bone resorption, including its effects on cell adhesion, migration, and the secretion of matrix proteins.
Biochemical and Molecular Biology Techniques
A variety of biochemical and molecular biology techniques are employed to investigate this compound at the gene, mRNA, and protein levels.
Gene Expression Analysis (e.g., RT-qPCR, Western Blot)
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is a cornerstone for quantifying this compound mRNA levels in cells and tissues. nih.gov It allows for the sensitive and specific measurement of gene expression, providing insights into how various factors regulate this compound transcription. For example, RT-qPCR has been used to demonstrate that uncarboxylated this compound increases the expression of osteogenic markers like osterix and alkaline phosphatase in BMSCs. It is important to utilize primers that can accurately discriminate between this compound mRNA and other similar sequences to avoid overestimation of expression levels.
Western Blot: Western blotting is a standard method for detecting and quantifying this compound protein. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the this compound protein. spandidos-publications.com Western blot analysis has been used to confirm the presence of this compound in various cell lysates and to assess the impact of different treatments on its protein levels.
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, particularly transcription factors, with specific DNA sequences within the cell's natural chromatin context. In this compound research, ChIP assays have been instrumental in identifying the transcription factors that bind to the promoter region of the this compound gene and regulate its expression.
The procedure typically involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to a target protein (e.g., a transcription factor like Runx2) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed, often by PCR, to determine if the this compound promoter sequence was bound by the protein of interest. This method has been used to identify a p53 binding site within the rat this compound promoter. A variation of this technique, Native ChIP (N-ChIP), which uses non-crosslinked chromatin, has also been developed and applied in osteoblasts to study transcription factor interactions with the this compound gene.
Protein Interaction Studies (e.g., Far-Western Blot)
Understanding how this compound interacts with other proteins is crucial for elucidating its mechanism of action. Far-Western blotting is a technique specifically designed to detect protein-protein interactions in vitro. nih.govspandidos-publications.com Unlike a standard Western blot that uses an antibody to detect a target protein, a Far-Western blot uses a purified, labeled "bait" protein to probe for "prey" proteins that have been separated by gel electrophoresis and transferred to a membrane. nih.govspandidos-publications.com
This method has been utilized in the context of this compound gene regulation to demonstrate direct interactions between transcription factors. For instance, Far-Western blot analysis revealed that the homeodomain proteins Msx2 and Dlx5 can form dimers, an interaction that is critical for regulating the this compound promoter. nih.gov This technique helps to map the specific domains within proteins that are necessary for these interactions.
Analytical Methodologies for this compound Quantification and Characterization
Accurate quantification and characterization of this compound in biological samples like serum are essential for both research and potential clinical applications. A variety of analytical methods have been developed for this purpose, each with its own advantages and limitations.
Immunoassays: Immunoassays are the most common methods for measuring this compound concentrations. These include:
Radioimmunoassay (RIA): One of the earlier methods developed for this compound quantification.
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, sensitive, and quantitative method. Different ELISA formats exist, including sandwich ELISAs that can be designed to detect only the intact form of the this compound protein. Specific ELISA systems have also been developed to quantify the different carboxylation forms of mouse this compound.
Electrochemiluminescence Immunoassay (ECLIA): A highly sensitive immunoassay format that allows for rapid measurements.
A significant challenge in this compound measurement is distinguishing between its carboxylated and undercarboxylated forms, as the undercarboxylated form is considered the more hormonally active version. Some methods address this by using hydroxyapatite to separate the two forms based on their different binding affinities before quantification. nih.gov
Mass Spectrometry (MS): Mass spectrometry is emerging as a powerful and highly specific method for the analysis of this compound. Unlike immunoassays, which rely on antibody-antigen interactions, MS identifies molecules based on their mass-to-charge ratio. This allows for the precise quantification of different forms of this compound, including carboxylated, undercarboxylated, and fragmented versions. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for the simultaneous quantification of this compound along with other hormones in serum. MS is considered a reference method due to its high specificity and accuracy.
Other Characterization Techniques:
Gel Electrophoresis and Isoelectric Focusing: These were early techniques used for the analysis and characterization of Bone Gla-Proteins (BGP), including this compound, before the development of more specific immunoassays.
Circular Dichroism and ¹H-NMR: These spectroscopic techniques have been used to study the conformation and structure of this compound in solution, revealing changes in its helical structure upon calcium binding.
Immunoassays (RIA, EIA, ECLIA, IRMA, ELISA)
Immunoassays have historically been the primary method for quantifying this compound in biological samples. uliege.benih.gov These techniques rely on the specific binding of antibodies to this compound. researchgate.net Several formats have been widely used in research and clinical settings. uliege.benih.gov
Radioimmunoassay (RIA) was one of the first methods developed for this compound measurement. researchgate.net This competitive assay involves a radiolabeled this compound competing with the this compound in a sample for a limited number of antibody binding sites. While sensitive, RIAs have drawbacks such as the use of radioactive materials and the instability of the iodinated this compound tracer. numberanalytics.comresearchgate.net
Immunoradiometric Assay (IRMA) is a non-competitive "sandwich" assay that uses two different antibodies. One antibody is immobilized on a solid phase to capture the this compound, and the other is radiolabeled for detection. IRMAs generally offer higher specificity and sensitivity compared to RIAs. uliege.becore.ac.uk
Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are non-isotopic alternatives to RIA and IRMA. nih.govresearchgate.net In a typical sandwich ELISA, an antibody coated on a microplate captures the this compound from the sample. A second, enzyme-conjugated antibody is then added, which binds to a different epitope on the this compound molecule. rndsystems.comsigmaaldrich.com The addition of a substrate results in a color change that is proportional to the amount of this compound present. sigmaaldrich.com ELISAs are widely used due to their safety (no radioactive materials), ease of performance, and high-throughput capabilities. numberanalytics.comnih.gov However, their sensitivity and specificity can sometimes be limited. numberanalytics.com
Electrochemiluminescence Immunoassay (ECLIA) is a more recent and highly sensitive immunoassay format. numberanalytics.comcore.ac.uk It utilizes a similar sandwich principle to ELISA, but the detection antibody is labeled with a ruthenium complex that emits light upon electrochemical stimulation. oup.com ECLIA offers advantages such as rapid measurement times, high precision, and a broad dynamic range. uliege.benih.govcore.ac.uk
Table 1: Comparison of Common Immunoassays for this compound Detection
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| RIA | Competitive; uses radiolabeled antigen | High sensitivity. numberanalytics.com | Requires radioactive label, instability of tracer. numberanalytics.comresearchgate.net |
| IRMA | Non-competitive (sandwich); uses radiolabeled antibody | Generally higher specificity and sensitivity than RIA. uliege.becore.ac.uk | Requires radioactive materials. |
| EIA/ELISA | Non-competitive (sandwich); uses enzyme-linked antibody | Non-radioactive, easy to perform, high-throughput. numberanalytics.comnih.gov | Can have limited sensitivity and specificity. numberanalytics.com |
| ECLIA | Non-competitive (sandwich); uses electrochemiluminescent label | High sensitivity and specificity, rapid, wide dynamic range. numberanalytics.comuliege.be | Requires specialized equipment. numberanalytics.com |
Advanced Immuno-PCR and OS-ELISA Techniques
To overcome the sensitivity limitations of conventional immunoassays, more advanced techniques have been developed. nih.gov
Immuno-Polymerase Chain Reaction (Immuno-PCR or IPCR) combines the specific antigen-antibody recognition of an immunoassay with the exponential signal amplification of PCR. researchgate.nettandfonline.com In this method, the detection antibody is linked to a unique DNA molecule. The amount of bound antibody-DNA conjugate is then quantified using real-time PCR. This technique offers ultra-sensitive detection, with limits of detection often thousands of times lower than conventional ELISA. researchgate.net A significant drawback, however, is the potential for false negatives if there is unpurified free DNA or antibodies in the antibody-DNA conjugates. researchgate.net
Open Sandwich-ELISA (OS-ELISA) is a noncompetitive immunoassay format particularly useful for small molecules. nih.gov It utilizes the antigen-dependent stabilization of an antibody's variable region fragments (VH and VL). In the presence of the target antigen (like the C-terminal fragment of this compound), the VH and VL fragments associate. One fragment is immobilized, and the other is labeled for detection. nih.gov By incorporating a DNA tag for PCR-based quantification (OS-Immuno-PCR), the sensitivity can be dramatically increased. tandfonline.comnih.gov One study reported a detection limit of 100 fg/mL for a C-terminal peptide of this compound using this method, which was superior to a previously reported phage-based OS-Immuno-PCR. nih.gov
Mass Spectrometry-Based Approaches for Carboxylation Status and Fragment Analysis
A major limitation of many immunoassays is their inability to distinguish between the different forms of this compound, such as the carboxylated and undercarboxylated forms, or to identify various fragments. uliege.benih.gov Mass spectrometry (MS) has emerged as a powerful reference method to overcome these challenges, offering high specificity for identifying and quantifying these different this compound proteoforms. uliege.benih.govnih.gov
Mass Spectrometry (MS) analysis relies on the mass-to-charge ratio of molecules rather than antibody interactions, providing greater specificity than immunoassays. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allow for the separation of different this compound forms before their detection and quantification. mdpi.comresearchgate.net This approach has been instrumental in defining the spectrum of this compound variants in circulation. nih.gov
Analysis of Carboxylation Status: The gamma-carboxylation of three specific glutamic acid residues is a key post-translational modification of this compound. rndsystems.comnih.gov MS can precisely determine the number of carboxyl groups on the this compound molecule. nih.gov This is crucial because the undercarboxylated form (ucOC) is considered the more hormonally active form, influencing glucose metabolism. uliege.benih.gov MS-based methods have been developed to separate and quantify fully carboxylated, partially carboxylated, and uncarboxylated this compound. uliege.beresearchgate.net However, the detection of these forms can be challenging due to the neutral loss of CO2 during fragmentation in the mass spectrometer, which can complicate data interpretation. nih.gov
Fragment Analysis: this compound is susceptible to fragmentation, and various truncated forms exist in circulation. uliege.benih.gov Immunoassays may react differently with these fragments, leading to discrepancies between different assay kits. MS, particularly when combined with immunoaffinity capture (Mass Spectrometric Immunoassay or MSIA), can identify these fragments with high precision. nih.gov Studies using MSIA have identified over a dozen different truncated forms of this compound in human circulation, many of which had not been previously identified. nih.gov Common fragmentation occurs in the C-terminal region. uliege.be
Challenges in MS Analysis: Despite its advantages, MS-based detection of this compound faces challenges. This compound is an acidic protein, which can lead to reduced ion signals in positive ionization mode. thermofisher.com Furthermore, the presence of highly abundant proteins like collagen in bone extracts can suppress the this compound signal. nih.govthermofisher.com Therefore, extensive purification or enrichment steps are often required before MS analysis. nih.gov
Table 2: Key Research Findings from Methodological Studies
| Research Focus | Key Finding | Method Used | Reference |
|---|---|---|---|
| Comparative Analysis | Different immunoassays (RIA, IRMA) show varied reactivity to different immunoreactive forms of this compound. | IRMA, RIA | uliege.be |
| Advanced Sensitivity | Protein-based OS-Immuno-PCR achieved a detection limit of 100 fg/mL for an this compound C-terminal peptide. | OS-Immuno-PCR | nih.gov |
| Fragment Identification | Over a dozen differentially truncated forms of this compound were identified in human circulation. | MALDI-MSIA, ESI-MSIA | nih.gov |
| Carboxylation Detection | MS can detect variably carboxylated forms of this compound, but neutral loss of CO2 during fragmentation is a challenge. | HCD Fragmentation, Mass Spectrometry | nih.gov |
| Multiplex Quantification | A single LC-MS/MS method can simultaneously quantify carboxylated this compound along with other hormones like insulin and cortisol. | LC-MS/MS | mdpi.comresearchgate.net |
Future Directions and Emerging Research Frontiers in Osteocalcin Biology
Elucidation of Remaining Molecular Mechanisms and Signaling Pathways
While the G protein-coupled receptors GPRC6A and GPR158 have been identified as key mediators of osteocalcin's effects, the complete picture of its downstream signaling is still emerging. alzdiscovery.orgfrontiersin.org Future research must continue to map the intricate molecular cascades that translate this compound binding into specific cellular responses.
The undercarboxylated form of this compound (ucOC) is recognized as the hormonally active form, regulating processes like insulin (B600854) secretion and sensitivity. uliege.be Its interaction with GPRC6A is known to activate at least two major signaling pathways: the phospholipase C (PLC) pathway leading to inositol (B14025) 1,4,5-trisphosphate (IP3) and calcium (Ca2+) mobilization, and the adenylyl cyclase pathway leading to cyclic AMP (cAMP) and protein kinase A (PKA) activation. mdpi.com These pathways ultimately engage downstream effectors like the MAP kinase/ERK cascade, which are crucial for cellular proliferation and differentiation. mdpi.com In pancreatic β-cells, for instance, this compound binding to GPRC6A stimulates ERK phosphorylation, leading to increased insulin synthesis and proliferation. mdpi.comelifesciences.org
However, many questions remain. It is still not definitively clear whether undercarboxylated this compound directly binds to GPRC6A or if the receptor's activation is more complex, potentially involving its known sensitivity to other ligands like calcium and amino acids. wjgnet.com Furthermore, the discovery of GPR158 as an this compound receptor in the brain, mediating its effects on cognition, introduces another layer of complexity. alzdiscovery.orgfrontiersin.org The this compound/GPR158 signaling pathway appears to involve the histone-binding protein RbAp48 and influence brain-derived neurotrophic factor (BDNF), but the precise mechanisms are a critical area for ongoing investigation. alzdiscovery.org
Table 1: Key Signaling Pathways Associated with this compound
| Receptor | Primary Downstream Pathway | Key Mediators | Known Biological Outcomes |
| GPRC6A | IP3-Ca2+ Pathway | Phospholipase C (PLC), Inositol 1,4,5-trisphosphate (IP3) | Insulin and adiponectin secretion |
| cAMP/PKA Pathway | Adenylyl Cyclase, cyclic AMP (cAMP), Protein Kinase A (PKA), MEK-ERK | Cellular proliferation, differentiation, modulation of insulin sensitivity, testosterone (B1683101) production | |
| AMPK Pathway | AMP-activated protein kinase (AMPK) | Reversal of high-glucose-induced inhibition of osteogenic differentiation | |
| GPR158 | RbAp48 Pathway | Histone-binding protein RbAp48, BDNF | Regulation of cognitive functions (e.g., memory, mood), neuroprotection |
This table provides a summary of currently identified signaling pathways and is not exhaustive. The precise interplay and tissue-specific nature of these pathways are subjects of ongoing research.
Investigation of this compound's Role in Inter-Organ Crosstalk Beyond Established Axes
The established roles of this compound in the bone-pancreas, bone-muscle, and bone-testis axes have solidified the skeleton's status as an endocrine organ. researchgate.netnumberanalytics.comoup.com However, emerging evidence suggests that this compound's influence extends to other physiological systems, creating a more complex network of inter-organ communication. Future research is poised to explore these novel axes.
Vascular System: There is growing interest in the potential crosstalk between bone and the vascular system, with this compound as a possible mediator. alzdiscovery.orguliege.be However, human studies have yielded inconsistent results, with some associating total this compound with beneficial vascular health and others with adverse outcomes or no effect. uliege.beresearchgate.net The role of this compound in vascular calcification is also unclear; it is present in calcified vascular tissues, but it is not known if it is a marker or a causative agent. alzdiscovery.orgelifesciences.org The lack of adverse effects in ex vivo and in vitro studies using undercarboxylated this compound suggests it may not be detrimental to the vasculature, but more direct evidence of a beneficial role is needed. uliege.beresearchgate.net
Gut Microbiome: A potential "gut-bone" axis involving this compound is another frontier. The gut microbiome is a source of vitamin K2, which is essential for the carboxylation of this compound. mdpi.com Depletion of the microbiome can lead to reduced vitamin K2 levels, which in turn affects this compound function and bone strength. mdpi.com This suggests an indirect but crucial link where gut health influences bone metabolism via this compound. Further studies are needed to understand how modulating the gut microbiome could impact this compound's systemic functions.
Lungs and Inflammation: Connections between bone metabolism and lung diseases are also being investigated. In conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis, alterations in bone markers, including this compound, are observed. nih.govallinahealth.org Patients with pulmonary infections often show depressed this compound levels, which rebound with treatment, suggesting that systemic inflammation originating from the lungs can suppress bone formation and this compound production. nih.gov This highlights a potential bone-lung axis mediated by inflammatory cytokines, where this compound may serve as a biomarker or play a more direct role.
Addressing Inconsistencies and Species-Specific Discrepancies in Research Findings
A major challenge in this compound research is the presence of conflicting results, particularly when translating findings from mouse models to humans. frontiersin.org These discrepancies stem from fundamental biological differences between species and highlight the need for careful interpretation of animal studies.
One of the most significant differences lies in the genetics of this compound itself. Humans have a single this compound gene, whereas mice possess a cluster of three genes (Bglap, Bglap2, and Bglap3), with only the first two being expressed in bone. plos.orgnih.gov This genetic divergence could underlie some of the conflicting observations regarding this compound's hormonal functions. plos.org For instance, some mouse knockout models show profound metabolic phenotypes that are not consistently replicated or are less clear in human studies. nih.govnih.gov
Post-translational modifications also differ. A recent study discovered that mouse this compound undergoes O-glycosylation, a modification that increases its half-life in circulation. elifesciences.orgresearchgate.net Human this compound lacks the specific amino acid residue for this modification, which may explain why circulating this compound levels are significantly higher in mice than in humans. elifesciences.orgresearchgate.net This difference in stability and concentration could have profound implications for its hormonal activity. ircm.qc.ca
Furthermore, the role of GPRC6A as the definitive this compound receptor remains a point of controversy. While some studies provide strong evidence for this interaction, others have failed to replicate these findings, leading to questions about its physiological relevance, especially in humans. oup.comnih.govnih.gov These inconsistencies may be influenced by factors like the genetic background of mouse strains, environmental conditions, and the presence of alternatively spliced isoforms of GPRC6A that could alter ligand binding. mdpi.comnih.gov
Development of Standardized Research Methodologies and Analytical Techniques
The inconsistencies in clinical and research findings are compounded by a lack of standardization in analytical techniques used to measure this compound. uliege.be Circulating this compound is not a single entity but a heterogeneous mix of the intact molecule, its various carboxylated (cOC) and undercarboxylated (ucOC) forms, and several fragments. umich.edunih.gov Different immunoassays often recognize different forms and fragments, leading to wide variations in reported values from the same sample. allinahealth.orgnih.gov
Currently available methods include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and electrochemiluminescence immunoassay (ECLIA). uliege.benumberanalytics.com However, these immunoassays have different specificities for the intact molecule versus its N-terminal midfragment, which is a major circulating form. nih.gov This makes it difficult to compare results across studies and hinders the widespread clinical adoption of this compound as a reliable biomarker. nih.govresearchgate.net The instability of the this compound molecule, which is prone to degradation and requires careful sample handling, further complicates measurement. longdom.orgnih.gov
A critical future direction is the development and adoption of standardized, highly specific assays. nih.gov Mass spectrometry-based techniques are emerging as a promising reference method. uliege.be This technology can more accurately quantify the different carboxylated and fragmented forms of this compound, providing a much clearer picture of its carboxylation status and overcoming the limitations of antibody-based assays. uliege.bemdpi.com Establishing a universal, standardized method for measuring the various forms of this compound is essential for resolving discrepancies and accurately defining its role in health and disease. mdpi.com
Table 2: Comparison of Common this compound Analytical Techniques
| Technique | Advantages | Disadvantages |
| Immunoassays (ELISA, RIA, ECLIA) | High sensitivity, widely available, relatively low cost. numberanalytics.com | Lack of standardization, high variability between assays, cross-reactivity with different this compound forms and fragments, sample instability issues. uliege.benih.govlongdom.org |
| Hydroxyapatite (B223615) (HA) Binding Assay | Can separate carboxylated from undercarboxylated forms. mdpi.com | Semi-quantitative, does not precisely quantify different forms, results can vary with the HA preparation used. mdpi.comoup.com |
| Mass Spectrometry | High specificity, can accurately quantify different carboxylated and fragmented forms, potential to become a reference method. uliege.be | Higher cost, requires specialized equipment and expertise, less widely available for routine clinical use currently. uliege.be |
Exploration of this compound's Fundamental Biological Significance in Diverse Physiological Contexts
While initially viewed as a simple marker of bone formation, this compound is now understood to be a hormone with a surprisingly broad range of functions. researchgate.netnih.gov Future research will likely continue to uncover its involvement in an even wider array of physiological processes, aiming to establish a unifying understanding of its fundamental biological significance.
The pleiotropic nature of this compound is evident in its diverse targets, which include the pancreas, liver, muscle, adipose tissue, testes, and the central nervous system. researchgate.netnih.govkoreamed.org It is implicated in glucose metabolism, male fertility, exercise adaptation, and even brain development and cognitive function. frontiersin.orgnih.govkoreamed.org Many of the functions regulated by this compound, such as memory and muscle strength, are known to decline with age, a period that coincides with a steep drop in circulating this compound levels. This positions this compound as a key molecule in the biology of aging.
An important goal for future research is to identify a common thread that links all of this compound's diverse functions. Understanding its evolutionary significance may provide clues. The skeleton is a highly energy-demanding organ, and it is plausible that this compound evolved as a critical communication link between the skeleton and the body's energy regulation systems. uliege.be This could explain its profound effects on glucose metabolism and muscle function during exercise. Its role in brain function and the stress response further suggests it may be part of a larger system that coordinates physiological responses to internal and external demands. frontiersin.org
Advanced Computational and Systems Biology Approaches in this compound Research
The complexity of this compound's biology, with its multiple forms, receptors, and target organs, makes it an ideal candidate for advanced computational and systems biology approaches. These methods can help integrate diverse datasets and build predictive models to unravel the intricate network of this compound signaling.
Computational modeling has already proven valuable in probing the structural basis of this compound's interaction with its receptors. nih.govosti.gov For example, in silico models have been used to predict how this compound and its fragments dock to the GPRC6A receptor, helping to identify potential binding sites and guide further experimental validation through mutagenesis studies. nih.govosti.gov Such structural insights are crucial for understanding how different ligands activate the receptor and for the future design of small molecules that could modulate its activity.
Systems biology approaches, which involve the analysis of large-scale datasets (e.g., genomics, proteomics, metabolomics), can help map the entire this compound network. By integrating data from different tissues and experimental conditions, researchers can identify novel components of signaling pathways, predict new organ-to-organ communication axes, and understand how the network is perturbed in disease states. This holistic view can move the field beyond studying single interactions to understanding the dynamic, system-wide role of this compound in maintaining physiological homeostasis.
Q & A
Q. What are the standard methodological approaches for quantifying Osteocalcin in biological samples, and how do their sensitivities compare?
this compound quantification typically employs enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, or mass spectrometry. ELISA offers high throughput but may lack specificity due to cross-reactivity with degraded fragments. Immunohistochemistry provides spatial localization in tissues but requires rigorous antibody validation. Mass spectrometry ensures high specificity but demands advanced instrumentation and sample preparation .
Q. How does this compound’s role in bone mineralization differ between in vitro and in vivo models?
In vitro models (e.g., osteoblast cultures) allow controlled manipulation of variables like calcium-phosphate deposition but may oversimplify systemic interactions. In vivo models (e.g., murine knockout studies) capture systemic endocrine effects but require careful normalization for confounding factors such as age, diet, and genetic background. Methodological consistency in endpoint measurements (e.g., serum levels vs. bone histomorphometry) is critical for cross-model comparisons .
Q. What are the key pre-analytical variables affecting this compound measurement in serum samples?
Variables include sample collection time (circadian rhythms influence levels), anticoagulant type (EDTA vs. heparin), and storage conditions (degradation at room temperature). Researchers should standardize protocols, validate stability under experimental conditions, and report coefficients of variation for reproducibility .
Advanced Research Questions
Q. What experimental strategies can address contradictory findings on this compound’s endocrine functions in glucose metabolism?
Contradictions often arise from model-specific variables (e.g., genetic background in mice) or assay heterogeneity. A tiered approach is recommended:
- Validate findings across multiple models (e.g., cell lines, animal models, human cohorts).
- Use CRISPR/Cas9 to generate tissue-specific this compound knockouts, isolating local vs. systemic effects.
- Apply meta-analysis to reconcile disparate clinical data, stratifying by population demographics and assay methodologies .
Q. How can researchers optimize hypoxic preconditioning protocols to enhance this compound expression in mesenchymal stem cells (MSCs)?
Hypoxia-inducible factors (HIFs) regulate this compound transcription, but optimal oxygen tension varies by cell type. Design experiments with graded hypoxia levels (e.g., 1–5% O₂) and time courses (24–72 hours). Use qPCR and Western blotting to correlate expression with functional outcomes (e.g., mineralization assays). Include normoxic controls and account for batch effects in primary MSC isolates .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in multifactorial experimental designs?
Multivariate regression or mixed-effects models can control for covariates (e.g., age, sex). For non-linear relationships, spline regression or dose-response curve fitting (e.g., four-parameter logistic models) is suitable. Ensure power analysis is conducted a priori to detect clinically meaningful effect sizes, especially in underpowered translational studies .
Q. How should researchers validate this compound as a biomarker in heterogeneous clinical populations?
Employ receiver operating characteristic (ROC) curves to assess diagnostic accuracy. Stratify cohorts by comorbidities (e.g., diabetes, osteoporosis) and adjust for confounding variables using propensity score matching. Cross-validate findings in independent cohorts and integrate multi-omics data (e.g., proteomics, metabolomics) to identify co-regulated pathways .
Methodological Guidance for Data Interpretation
- Conflicting Data : Use sensitivity analysis to test robustness against outlier exclusion or assay variability. Replicate key experiments with blinded analyzers .
- Translational Gaps : Prioritize human primary cell models over immortalized lines to better mimic in vivo conditions. Collaborate with clinical researchers for cohort access .
For further reading, consult protocols in (analytical reproducibility) and (statistical design).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
